MAO-A Inhibitory Potency vs. Closest Analog
In a direct head-to-head comparison conducted within the same ChEMBL-curated assay entry (ID 50045696), 2-amino-5-phenylfuran-3-carboxylic acid (CHEMBL3415789) inhibits human recombinant MAO-A with an IC₅₀ of 34 nM [1]. The closest ChEMBL comparator (CHEMBL3415617, a structurally related analog with an alternative 2-position substituent) tested under identical conditions—human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, H₂O₂ production readout after 1 hour—yields an IC₅₀ of 50 nM [2]. This represents a 1.47-fold higher potency for the target compound in the same assay system.
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 34 nM (CHEMBL3415789) |
| Comparator Or Baseline | IC₅₀ = 50 nM (CHEMBL3415617, closest ChEMBL analog with alternative 2-substituent) |
| Quantified Difference | 1.47-fold greater potency (ΔIC₅₀ = 16 nM lower for target) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; H₂O₂ production detection after 1 h; ChEMBL assay entry 50045696 |
Why This Matters
For procurement in MAO-A-focused screening campaigns, a 1.47-fold potency advantage at the screening stage translates to a lower compound requirement to achieve measurable inhibition and a higher hit confirmation rate when tested against the same analog series.
- [1] BindingDB BDBM50075956 (CHEMBL3415789). IC₅₀ = 34 nM: Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. ChEMBL assay entry 50045696. Accessed May 2026. View Source
- [2] BindingDB BDBM50075969 (CHEMBL3415617). IC₅₀ = 50 nM: Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. ChEMBL assay entry 50045696. Accessed May 2026. View Source
